

Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2Aminobenzamide

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Compound of Interest		
Compound Name:	2-Aminobenzamide	
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Abstract

2-Aminobenzamide, a key pharmacophore and versatile synthetic building block, has garnered significant attention in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure and electronic properties. This technical guide provides a comprehensive overview of the theoretical and experimental studies that have elucidated the molecular structure of **2-aminobenzamide**. By integrating computational chemistry with spectroscopic and crystallographic data, we present a detailed analysis of its conformational preferences, intramolecular interactions, and electronic landscape. This document is intended to serve as a critical resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the **2-aminobenzamide** scaffold.

Molecular Geometry and Conformational Analysis

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the most stable conformation of **2-aminobenzamide**. These studies consistently indicate the prevalence of a planar structure stabilized by intramolecular hydrogen bonding.



Computational Approach

The geometric optimization of **2-aminobenzamide** is typically performed using DFT methods, with the B3LYP functional and the 6-311++G(d,p) basis set being a common level of theory.[1] [2] This approach allows for the accurate prediction of molecular geometries and relative energies of different conformers.

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Conformational Stability

DFT calculations have revealed two primary planar conformers of **2-aminobenzamide**. Conformer A, where the carbonyl oxygen and the amino group are on the same side of the C-C bond, is found to be more stable than conformer B, where they are on opposite sides.[1][2] The enhanced stability of conformer A is attributed to the formation of a six-membered intramolecular ring facilitated by a hydrogen bond between the amino group's hydrogen and the carbonyl group's oxygen.[1][3] In the gas phase, conformer A is more stable than conformer B by approximately 15.8 kJ/mol.[1]

Spectroscopic Characterization

Spectroscopic techniques provide experimental validation of the theoretical findings and offer further insights into the molecular structure and bonding of **2-aminobenzamide**.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of **2-aminobenzamide** is characterized by distinct peaks corresponding to the stretching and bending modes of its functional groups. These experimental frequencies show good agreement with the scaled theoretical frequencies calculated using DFT.

Table 1: Key Vibrational Frequencies of **2-Aminobenzamide**



Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Theoretical (Scaled) (cm ⁻¹)
N-H Asymmetric Stretch (Amine)	3452	-
N-H Symmetric Stretch (Amine)	3363	-
N-H Stretch (Amide)	3224	-
C=O Stretch	1657	-
N-H Scissoring (Amine)	1618, 1536	-
Benzene Ring Vibrations	1584, 1307, 1048	-

Note: Specific theoretical values for all modes were not available in the searched literature, but studies on related compounds show similar correlations. The experimental values are for a related compound, 2-[(trichloroacetyl) amino]benzamide.[4]

Nuclear Magnetic Resonance (1H-NMR) Spectroscopy

Proton NMR spectra of **2-aminobenzamide** derivatives in DMSO-d₆ show distinct resonances for the aromatic, amine, and amide protons.[1][2] The non-equivalence of the amide protons, resulting in two separate signals, is attributed to the hindered rotation around the C(O)-NH₂ bond.[1][2] The presence of intramolecular hydrogen bonding can be further confirmed by 2D NOESY experiments, which show correlations between specific protons.[2]

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of **2-aminobenzamide** derivatives, typically recorded in solvents like DMSO, exhibit characteristic absorption bands.[1] Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic spectra and analyze the nature of electronic transitions.[1][2] The primary electronic transitions occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[2]

Table 2: Calculated Electronic Properties of a **2-Aminobenzamide** Derivative (ABB)



Parameter	Gas Phase	DMSO
HOMO Energy (eV)	-	-
LUMO Energy (eV)	-	-
HOMO-LUMO Gap (eV)	~4.60	-

Note: Specific HOMO/LUMO energy values for the parent **2-aminobenzamide** were not explicitly detailed in the provided search results, but the energy gap for a derivative is given.[2]

Crystallographic Data

Single-crystal X-ray diffraction (XRD) provides definitive experimental evidence for the solid-state structure of **2-aminobenzamide** and its derivatives.[1] XRD studies have confirmed the planar structure and the presence of strong intramolecular hydrogen bonds between the amine hydrogen and the carbonyl oxygen.[1][3] Furthermore, the crystal packing is characterized by intermolecular hydrogen bonds, where the amide group acts as both a hydrogen bond donor and acceptor.[1][3]

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Experimental Protocols Density Functional Theory (DFT) Calculations

- Software: Gaussian 09 or similar quantum chemistry package.
- Method: B3LYP density functional.
- Basis Set: 6-311++G(d,p).
- Procedure:
 - Construct the initial 3D structure of 2-aminobenzamide.
 - Perform geometry optimization to find the lowest energy conformers.



- Carry out frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra.
- For electronic properties, perform TD-DFT calculations on the optimized geometry.[1][2]

Spectroscopic Measurements

- FT-IR and FT-Raman: Spectra are typically recorded on solid samples at a resolution of 1 cm⁻¹.[4]
- ¹H-NMR: Spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆.[¹][²]
- UV-Vis Spectroscopy: Absorption spectra are measured in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1×10^{-6} mol/L) using a spectrophotometer.[1]

X-ray Crystallography

- Crystal Growth: Single crystals suitable for XRD are grown by slow evaporation from a suitable solvent.
- Data Collection: A single crystal is mounted on a diffractometer, and diffraction data is collected at a controlled temperature.
- Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.[1]

Conclusion

The molecular structure of **2-aminobenzamide** has been thoroughly investigated through a synergistic approach combining theoretical calculations and experimental techniques. DFT studies have established the energetic preference for a planar conformer stabilized by an intramolecular hydrogen bond. This theoretical model is strongly supported by spectroscopic (FT-IR, NMR, UV-Vis) and X-ray crystallographic data. The detailed understanding of the structural and electronic properties of **2-aminobenzamide** presented in this guide is crucial for the rational design of new molecules with desired biological activities and material properties, making it an invaluable resource for professionals in drug discovery and chemical research.



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